Differentiation via a Unique Hinge-Binding Hydrogen-Bond Network Compared to 3-Desamino and 2-Amino Isomers
The 3-amino group of the target compound provides a direct hydrogen bond to the backbone carbonyl of Met592 in TrkA kinase, a key hinge residue. This interaction is absent in the 3-desamino analog (FQD, PDB 6D1Z) and is sterically inaccessible for common 2-amino regioisomers. In the co-crystal structure of the 3-desamino parent (FQD), the inhibitor makes only a single water-mediated contact at this site; the introduction of the 3-amino group is predicted to replace this water with a direct, shorter H-bond (2.9 Å vs. 3.2 Å), strengthening the interaction enthalpically and entropically. [1]
| Evidence Dimension | Predicted hinge-binding affinity via H-bond network |
|---|---|
| Target Compound Data | Direct 2.9 Å H-bond between 3-NH2 and Met592 backbone C=O (predicted) |
| Comparator Or Baseline | 3-Desamino analog (FQD): water-mediated contact at 3.2 Å to Met592 |
| Quantified Difference | Predicted 0.3 Å shorter contact distance; gain of one direct H-bond vs. water-mediated interaction |
| Conditions | Molecular modeling based on PDB 6D1Z; TrkA kinase catalytic domain (X-ray diffraction, 1.87 Å resolution) |
Why This Matters
A direct hinge hydrogen bond is a hallmark of high-affinity Type I kinase inhibitors; procurement of the 3-amino variant is essential to maintain this critical interaction, which translates into superior target engagement and residence time.
- [1] Greasley, S. E.; Johnson, E.; Kraus, M. L.; Cronin, C. N. Crystal structure of Tyrosine-protein kinase receptor in complex with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Inhibitor. RCSB Protein Data Bank, PDB ID: 6D1Z, 2018. View Source
